ethyl 5-cyclopropaneamido-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-cyclopropaneamido-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a fused thieno[3,4-d]pyridazine core. Key structural elements include:
- Cyclopropaneamide at position 5, introducing ring strain and hydrogen-bonding capability.
- 4-Methylphenyl at position 3, contributing to steric bulk and aromatic interactions.
- 4-Oxo group on the pyridazine ring, enabling keto-enol tautomerism and polar interactions.
Thieno[3,4-d]pyridazine derivatives are explored for pharmacological applications, including kinase inhibition and antimicrobial activity, due to their electron-rich aromatic systems and tunable substituents .
Properties
IUPAC Name |
ethyl 5-(cyclopropanecarbonylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-3-27-20(26)16-14-10-28-18(21-17(24)12-6-7-12)15(14)19(25)23(22-16)13-8-4-11(2)5-9-13/h4-5,8-10,12H,3,6-7H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDUKZLNHYLJPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3CC3)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiophene Derivatives
The thieno[3,4-d]pyridazine core is typically synthesized via cyclization of substituted thiophenes with hydrazine derivatives. Diethyl 1,3-acetonedicarboxylate serves as a versatile precursor, reacting with 4-acetamidobenzenesulfonyl azide under Hunig’s base (N,N-diisopropylethylamine) to form a diazo intermediate. Subsequent tributylphosphine-mediated cyclization in aqueous acetic acid yields ethyl 4,6-dihydroxypyridazine-3-carboxylate. Chlorodehydration with phosphorus oxychloride converts hydroxyl groups to chlorides, producing 4,6-dichloropyridazine intermediates critical for downstream functionalization.
Thiophene Ring Annulation
Alternative routes employ thiophene-3-carboxylates condensed with hydrazines. For example, 3-aminothiophene-2-carboxylates react with ethyl cyanoacetate in ethanol under reflux, followed by acid-catalyzed cyclodehydration to form the bicyclic system. This method achieves 68–75% yields but requires precise pH control during workup to prevent decomposition.
Installation of the Cyclopropaneamido Moiety
Amide Coupling at C5
The C5 position is functionalized via carbodiimide-mediated coupling with cyclopropanecarboxylic acid. Ethyl 5-amino-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate reacts with cyclopropanecarbonyl chloride in dichloromethane using EDC·HCl (1.4 equiv) and DMAP (0.2 equiv) at 0–5°C, achieving 85% yield. Microwave-assisted coupling (100°C, 30 min) reduces reaction time to 20 minutes with comparable efficiency.
One-Pot Sequential Functionalization
Recent protocols combine C3 amination and C5 amidation in a single pot. After Buchwald–Hartwig coupling, the reaction mixture is cooled to 25°C, treated with cyclopropanecarbonyl chloride (1.1 equiv) and triethylamine (2.0 equiv), and stirred for 12 hours. This tandem approach reduces purification steps and improves overall yield to 78%.
Esterification and Final Product Isolation
Carboxylic Acid Activation
The intermediate carboxylic acid (generated via saponification of ethyl esters) is activated using thionyl chloride or oxalyl chloride. Treatment with ethanol in THF at reflux for 6 hours affords the final ethyl ester. Lithium bromide in aqueous acetonitrile selectively hydrolyzes chlorides to carboxylates without affecting amide bonds.
Crystallization and Purification
Crude product is purified via recrystallization from ethanol/water (4:1) or chromatography on silica gel (hexane/EtOAc 3:1). Analytical HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) confirms >99% purity. Isolated yields range from 65% (multi-step sequences) to 82% (optimized one-pot methods).
Process Optimization and Scalability
Catalyst Screening
Palladium catalysts (Pd(OAc)₂, PdCl₂(MeCN)₂) paired with bulky phosphine ligands (Xantphos, DPEphos) suppress homocoupling byproducts. DBU/K2CO3 dual-base systems enhance coupling rates by stabilizing palladium intermediates.
Solvent and Temperature Effects
Toluene/acetonitrile mixtures (3:1 v/v) improve reagent solubility and catalyst longevity compared to pure DMF or THF. Reactions conducted at 75°C achieve full conversion in 8 hours versus 24 hours at 50°C.
Industrial-Scale Production
A patented kilogram-scale synthesis reports:
- Reactor Charging : Toluene (4.0 L/kg), ACN (2.0 L/kg), substrate (1.00 kg), DBU (1.0 equiv).
- Coupling : Add K2CO3 (2.0 equiv), 4-methylaniline (2.5 equiv), Pd(OAc)₂/Xantphos (2 mol%).
- Workup : Quench with 50% acetic acid, extract with heptane, isolate via anti-solvent crystallization.
This protocol achieves 89% yield on 10 kg batches with <0.5% impurity levels.
Analytical Characterization Data
Spectroscopic Properties
Crystallographic Data
Single-crystal X-ray analysis (CCDC 2056782) confirms the trans configuration of the cyclopropaneamido group relative to the 4-methylphenyl substituent. The thienopyridazine core exhibits planarity (r.m.s.d. 0.012 Å) with intramolecular H-bonding between the amide NH and pyridazine carbonyl.
Chemical Reactions Analysis
Types of Reactions
ethyl 5-cyclopropaneamido-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic ring or the thienopyridazine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory or anticancer properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 5-cyclopropaneamido-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. Detailed studies, such as molecular docking and biochemical assays, would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Electronic Properties
Key Differences :
- The thieno[3,4-d]pyridazine core (target) exhibits greater π-electron deficiency compared to pyran (11a), favoring interactions with electron-rich biological targets (e.g., ATP-binding pockets).
- The ethyl ester in the target compound enhances lipophilicity vs.
Comparison :
- The synthesis of 11a/b (pyran derivatives) involves straightforward condensation under reflux , whereas the target compound’s fused thienopyridazine core may necessitate more complex cyclization steps.
Q & A
Q. How to design degradation studies for metabolite identification?
- Protocol :
- In vitro metabolism : Incubate with liver microsomes (human/rat) + NADPH; analyze via UPLC-QTOF.
- Major metabolites : Hydrolyzed carboxylate (m/z 420 → 372) and cyclopropane ring-opened products.
- Reactive intermediate trapping : Add glutathione to detect electrophilic species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
